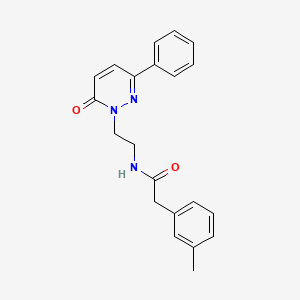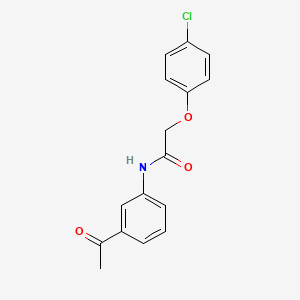
4-Ethoxy-3-(piperidine-1-sulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-3-(piperidine-1-sulfonyl)aniline is a chemical compound with the molecular formula C13H20N2O3S and a molecular weight of 284.37 g/mol This compound is a derivative of aniline, featuring an ethoxy group at the fourth position and a piperidine-1-sulfonyl group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-(piperidine-1-sulfonyl)aniline typically involves the following steps:
Formation of the Piperidine-1-sulfonyl Group: The piperidine-1-sulfonyl group can be introduced through the reaction of piperidine with sulfonyl chloride in the presence of a base such as triethylamine.
Ethoxylation: The ethoxy group can be introduced by reacting the intermediate with ethyl iodide in the presence of a base like potassium carbonate.
Coupling with Aniline: The final step involves coupling the intermediate with aniline under suitable conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-(piperidine-1-sulfonyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Ethoxy-3-(piperidine-1-sulfonyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its potential pharmacological properties, including its role as a scaffold for drug development.
Industry: Utilized in the development of materials with specific chemical properties, such as electronic materials and biomedical materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-(piperidine-1-sulfonyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-3-(piperidine-1-yl)aniline: Similar structure but lacks the sulfonyl group.
4-Methoxy-3-(piperidine-1-sulfonyl)aniline: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxy-3-(morpholine-1-sulfonyl)aniline: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
4-Ethoxy-3-(piperidine-1-sulfonyl)aniline is unique due to the presence of both the ethoxy group and the piperidine-1-sulfonyl group, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
4-ethoxy-3-piperidin-1-ylsulfonylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-2-18-12-7-6-11(14)10-13(12)19(16,17)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIYWOZRGGDLRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2387220.png)
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-propan-2-ylacetamide](/img/structure/B2387222.png)

![3-Bromoimidazo[1,2-a]pyridin-8-ol](/img/structure/B2387225.png)
![Ethyl 2-(4-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2387227.png)

![9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2387229.png)
![N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2387230.png)
![(3As,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B2387233.png)
![Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387234.png)



